Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
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Description
Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine, commonly known as BDAS, is a synthetic compound that has gained attention in the field of scientific research due to its unique properties and potential applications. BDAS is a member of the aminoglycoside family of antibiotics and is structurally similar to other aminoglycosides such as streptomycin and neomycin. However, BDAS has distinct differences in its chemical structure that make it a promising candidate for various research applications.
Scientific Research Applications
Synthesis and Properties of Hydrazone Chromophore
A novel symmetrical bis(tricyanofuran)hydrazone chromophore has been synthesized, showing solvatochromism and pH-sensory properties. The preparation involved a diazo-coupling reaction, and the structure was confirmed through various spectroscopic techniques. This chromophore exhibits fascinating solvatochromism, changing its spectral properties based on the solvent's polarity. Furthermore, it demonstrates pH molecular switching, indicating potential applications in various scientific research fields, including material science and sensor technology Abdelmoez, Abdelrahman, & Khattab, 2019.
Mimetics of Neamine for RNA Recognition
Mimetics of neamine, which are 4-heterocyclic 2-deoxystreptamine derivatives, have been synthesized for RNA recognition. These derivatives were obtained through chemical synthesis and showed satisfactory yields. Their potential in recognizing RNA structures opens avenues for further research in biochemistry and molecular biology Ding, Hofstadler, Swayze, & Griffey, 2001.
Synthesis of Bis(dipyrrinato)zinc(II) Complexes
Bis(dipyrrinato)zinc(II) complexes have been synthesized, demonstrating improved fluorescence quantum efficiencies compared to their symmetric counterparts. These complexes exhibit a rich variety and bright red to near-infrared luminescence with a large pseudo-Stokes shift. The research indicates the potential use of these complexes in photophysical studies and possible applications in light-emitting devices Sakamoto, Iwashima, Kögel, Kusaka, Tsuchiya, Kitagawa, & Nishihara, 2016.
properties
IUPAC Name |
[(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWPVVWVBKSIG-ZLERWKPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578922 |
Source
|
Record name | (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine | |
CAS RN |
90852-19-0 |
Source
|
Record name | (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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